[(3-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(3-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and 3-methylbutylamine under controlled conditions. The reaction typically proceeds through a condensation reaction followed by reductive amination to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Methyl-1H-pyrazol-4-yl)methylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation or crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
(3-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A precursor in the synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine.
3-Methylbutylamine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine share structural similarities and may have similar applications.
Uniqueness
(3-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)4-5-11-6-10-7-12-13-9(10)3/h7-8,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
PFLJHCWFCWQQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCCC(C)C |
Origin of Product |
United States |
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